molecular formula C17H14FN3O3S B2603031 (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851865-92-4

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2603031
CAS No.: 851865-92-4
M. Wt: 359.38
InChI Key: LSLCHWRSUZTEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a sulfur-containing heterocyclic compound featuring a 4,5-dihydroimidazole core substituted at position 2 with a (4-fluorobenzyl)thio group and at position 1 with a 2-nitrophenyl methanone moiety. The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities. The unique structure and properties of this compound have garnered attention for its potential as a cysteine protease inhibitor. Enzymes in this class, such as cathepsin B, cathepsin K, and cathepsin L, are implicated in various pathological processes including cancer progression, viral infections, and inflammatory responses, making inhibitors valuable candidates for therapeutic applications in oncology and infectious diseases . The strong electron-withdrawing nitro group on the phenyl ring can influence the compound's electronic properties and its binding affinity to biological targets . Furthermore, the incorporation of a fluorine atom, a common strategy in modern drug design, is often used to enhance metabolic stability, modulate lipophilicity, and optimize the molecule's absorption, distribution, metabolism, and excretion (ADME) properties without significantly disrupting molecular recognition . This compound is intended for research applications such as in vitro biological assay development, structure-activity relationship (SAR) studies, and as a chemical building block for further synthetic exploration. It is supplied For Research Use Only. This product is not intended for human or veterinary, diagnostic, or therapeutic applications.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-13-7-5-12(6-8-13)11-25-17-19-9-10-20(17)16(22)14-3-1-2-4-15(14)21(23)24/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLCHWRSUZTEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a synthetic organic molecule that has drawn attention in various fields of biological and medicinal chemistry. Its unique structural features, including a thioether linkage and an imidazole core, suggest potential applications in pharmacology and biochemistry.

Structural Characteristics

This compound is characterized by:

  • Imidazole Ring : A five-membered heterocyclic structure that is known for its biological activity.
  • Thioether Group : Enhances the compound's lipophilicity, potentially improving membrane permeability.
  • Fluorinated Aromatic Systems : The presence of fluorine atoms may influence the electronic properties and biological interactions of the compound.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs often display significant antimicrobial properties. For example, thiazole and imidazole derivatives have been reported to possess antibacterial and antifungal activities due to their ability to interfere with microbial metabolism and cell wall synthesis.

2. Antitumor Potential

Compounds featuring imidazole rings have been associated with anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The thioether functionality may enhance this activity by improving the compound's interaction with target proteins.

3. Neurological Effects

Imidazole derivatives are also explored for their potential as modulators of neurotransmitter receptors, particularly GABA-A receptors. This activity could lead to anxiolytic or anticonvulsant effects, making it a candidate for further investigation in neuropharmacology.

Research Findings

Several studies provide insights into the biological activities of related compounds:

Compound Activity Mechanism Reference
2-(4-Fluorophenyl)-1H-benzo[d]imidazolePositive allosteric modulator of GABA-A receptorsEnhances receptor activity
Thiazole derivativesAntimicrobialInhibits cell wall synthesis
Imidazole-based compoundsAntitumorInhibits enzyme pathways critical for cell growth

Case Studies

  • Antimicrobial Efficacy : A study on thiazole derivatives showed promising results against various bacterial strains, indicating that modifications similar to those in this compound could enhance antimicrobial properties.
  • Antitumor Activity : Research on imidazole derivatives revealed that specific substitutions could significantly increase cytotoxicity against cancer cell lines. The thioether group in our compound may play a crucial role in enhancing these effects by facilitating better binding to target sites.

Scientific Research Applications

Recent studies have highlighted several promising biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit anticancer properties. The target cancer cell lines include:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer)

In vitro assays have shown that this compound can inhibit cell proliferation in these lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

The presence of the thioether group may confer antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, which warrants further investigation into this compound's potential as an antimicrobial agent .

Pharmacokinetics

Pharmacokinetic properties such as bioavailability, distribution, metabolism, and excretion are essential for determining the efficacy of this compound in therapeutic applications. The compound's structural features may enhance its bioavailability, allowing it to effectively reach target sites within the body.

Comparative Biological Activities

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameStructure FeaturesNotable Activities
This compoundImidazole ring, thioether linkageAnticancer, antimicrobial
2-MethylimidazoleImidazole ringAntimicrobial
Benzothiazole derivativesThiazole ringAnticancer

This table illustrates how variations in structural features can lead to different biological activities, emphasizing the importance of molecular design in drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures:

  • Anticancer Studies : Investigations into imidazole derivatives have shown promising results in inhibiting tumor growth in various cancer models .
  • Antimicrobial Research : Studies have identified effective antimicrobial properties in thioether-containing compounds against a range of bacterial strains .
  • Metabolic Stability Assessments : Research has indicated that fluorinated compounds often exhibit enhanced metabolic stability, which is critical for therapeutic efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and physicochemical parameters between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₁₄FN₃O₃S 399.40 2-nitro, 4-fluorobenzylthio Ortho-nitro group; partially saturated imidazole core
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone C₁₈H₁₄F₃N₃O₃S 409.38 4-nitro, 3-trifluoromethylbenzylthio Para-nitro group; stronger electron-withdrawing CF₃ substituent
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₀F₂N₄O₃S₂ 598.62 Triazole core, phenylsulfonyl Fully aromatic triazole; sulfonyl group enhances polarity
1-(4-Fluorobenzyl)-2-(naphthalen-1-yl)-1H-imidazole-3-carboxamide (FUB-JWH-018 analog) C₂₇H₂₀FN₃O 445.47 Naphthyl methanone, 4-fluorobenzyl Fully aromatic imidazole; extended π-system from naphthyl group
2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone derivatives C₂₇–C₃₀H₂₂–₂₈N₃–₄O₁–₂ 421.55–474.51 Varied R-groups (e.g., p-OCH₃, p-CH₃, p-NO₂) Triphenylimidazole core; substituent-dependent solubility and melting points

Key Observations :

  • Nitro position : The ortho-nitro group in the target compound may sterically hinder interactions compared to the para-nitro analog , affecting binding affinity in biological systems.
  • Core saturation : The 4,5-dihydroimidazole in the target compound offers reduced aromaticity versus fully aromatic triazoles or imidazoles , which could influence π-π stacking interactions.

Yield Considerations :

  • Yields for dihydroimidazole derivatives (e.g., ) are often lower (40–75%) compared to triazoles (25–95%) due to competing side reactions in partially saturated systems .

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